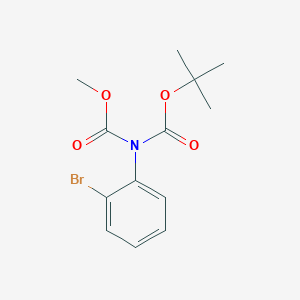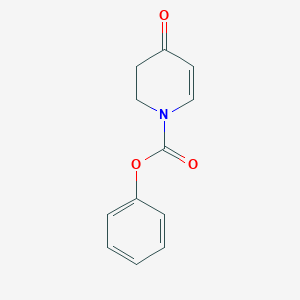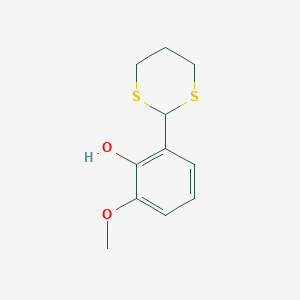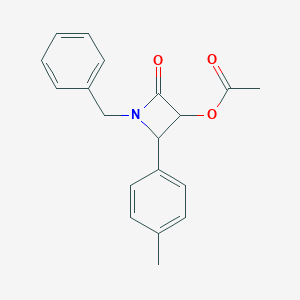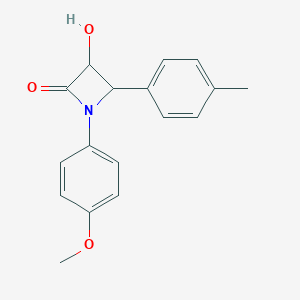
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the imidazolidinone family and is commonly referred to as CBX.
科学的研究の応用
CBX has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. CBX has been tested against a range of cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have antiviral effects against herpes simplex virus type 1 and 2.
作用機序
The mechanism of action of CBX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CBX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CBX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandin E2 and tumor necrosis factor-alpha. CBX has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, CBX has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
CBX has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBX has also been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, CBX has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CBX. One area of interest is the development of CBX-based drugs for the treatment of cancer and viral infections. Researchers are also exploring the use of CBX as a tool to study the role of COX-2 and PKC signaling pathways in disease. Additionally, there is interest in developing new synthetic methods for CBX that may be more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of CBX and its potential effects on human health.
Conclusion:
In conclusion, 5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its mechanism of action and biochemical and physiological effects. While CBX has some limitations, it remains an important compound for further research in the field of medicine.
合成法
The synthesis of CBX involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained after recrystallization. The synthesis process is relatively straightforward and has been optimized for large-scale production.
特性
製品名 |
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C13H13ClN2OS |
分子量 |
280.77 g/mol |
IUPAC名 |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-16-12(17)11(15(2)13(16)18)8-9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
InChIキー |
BKFKMZDCBALYPV-FLIBITNWSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
